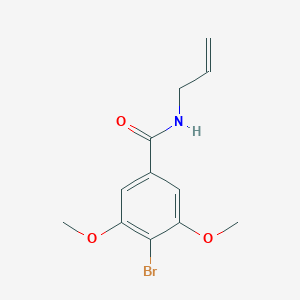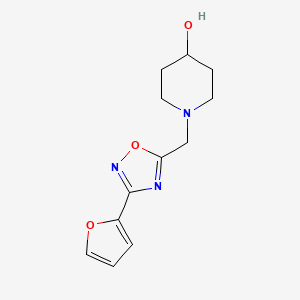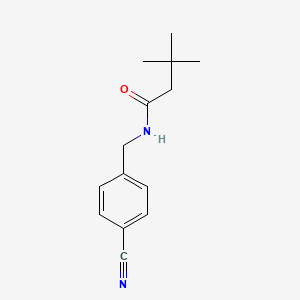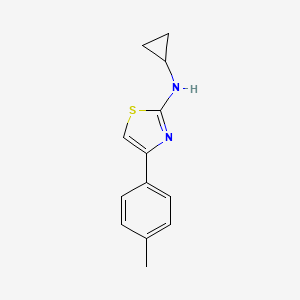
(3S,4S)-4-Aminopiperidin-3-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-4-Aminopiperidin-3-ol dihydrochloride is a chemical compound with significant importance in various fields of scientific research. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Aminopiperidin-3-ol dihydrochloride typically involves the reduction of a precursor compound, such as a piperidinone derivative. One common method includes the catalytic hydrogenation of the precursor in the presence of a suitable catalyst, such as palladium on carbon, under controlled conditions of temperature and pressure. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced reactors and continuous flow systems to ensure consistent production. The final product is typically crystallized and purified through recrystallization techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-4-Aminopiperidin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3S,4S)-4-Aminopiperidin-3-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3S,4S)-4-Aminopiperidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
- (3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine dihydrochloride
- (3S,4S)-(+)-2,5-Dimethyl-3,4-hexanediamine dihydrochloride
Uniqueness
(3S,4S)-4-Aminopiperidin-3-ol dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of selectivity and potency in various applications.
Propriétés
Formule moléculaire |
C5H14Cl2N2O |
|---|---|
Poids moléculaire |
189.08 g/mol |
Nom IUPAC |
(3S,4S)-4-aminopiperidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-4-1-2-7-3-5(4)8;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m0../s1 |
Clé InChI |
TXJUMWIOLHLXPY-RSLHMRQOSA-N |
SMILES isomérique |
C1CNC[C@@H]([C@H]1N)O.Cl.Cl |
SMILES canonique |
C1CNCC(C1N)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]proline](/img/structure/B14912498.png)


![tert-Butyl (3aR,9bR)-9b-((4-fluorophenyl)sulfonyl)-7-iodo-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14912524.png)


![2-(2,4-dinitrophenyl)-N'-[(1Z)-1-phenylpropylidene]acetohydrazide](/img/structure/B14912528.png)






